![molecular formula C12H12O B1194374 1-(2-Naphthyl)ethanol CAS No. 7228-47-9](/img/structure/B1194374.png)
1-(2-Naphthyl)ethanol
Overview
Description
1-(2-Naphthyl)ethanol is a chemical compound with the molecular formula C12H12O . It is used in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .
Synthesis Analysis
The synthesis of (S)-1-(2-Naphthyl)ethanol was achieved by immobilized pea (Pisum sativum L.) protein (IPP) from (R, S) 2-naphthyl ethanol (> 99% ee, yield; about 50%), in which the ®-enantiomer was selectively oxidized to 2-acetonaphthone . The IPP could be reused consecutively at least three times without any decrease of yield and optical purity .Chemical Reactions Analysis
The direct transformation of racemic feedstock materials to valuable enantiopure compounds is of significant importance for sustainable chemical synthesis . In such processes, chirality is removed from the substrate via dehydrogenation and reinstalled in the catalytic reduction of a key stabilized cationic intermediate . This strategy provides a significant advantage of utilizing simple pyrroles to react with feedstock alcohols without the need for leaving group incorporation .Scientific Research Applications
Chiral Drug Intermediate
(S)-1-(1-naphthyl) ethanol (SNE) is a chiral drug intermediate for the production of mevinic acid analog, a potent cholesterol agent. It acts as an HMG-CoA reductase inhibitor and is hence used in the synthesis of statins. Statins are lipid-lowering drugs used to lower cholesterol in the body .
Biosynthesis
In a study, whole-cell bioreduction of 1-Acetonaphthone to enantiopure SNE was carried out using selected microorganisms acquired by soil acclimation technique. The microorganism which exhibited higher bioreduction activity was determined using high-performance liquid chromatography (HPLC), and it was identified as Pichia kudriavzevii by ITS primer sequencing .
Asymmetric Reduction
Asymmetric reduction (AR) of prochiral ketones using enzymes and microorganisms is a common method for producing chiral alcohols. This alcohol acts as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .
Synthesis of (S)-2-chloro-1-phenylethanol
®-(+)-1-(2-Naphthyl)ethanol may be used to synthesize (S)-2-chloro-1-phenylethanol by reacting with 2-chloroacetophenone in the presence of a chiral bidentate titanium Lewis acid catalyst .
Resolution and Synthesis
Resolution and synthesis of (S)-1-(2-naphthyl)ethanol with immobilized pea protein has been reported .
Commercial Applications
1-(2-Naphthyl)ethanol is commercially available and used in various chemical reactions. It is sold by chemical companies like Sigma-Aldrich .
Safety and Hazards
When handling 1-(2-Naphthyl)ethanol, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Mechanism of Action
Target of Action
It’s structurally similar to ethanol, which is known to interact with several targets in the body, including gaba, glycine, and nmda receptors .
Mode of Action
Ethanol alters the membranes of neurons and their ion channels, enzymes, and receptors .
Biochemical Pathways
One study suggests that (s)-1-(2-naphthyl)ethanol can be used to synthesize (s)-2-chloro-1-phenylethanol in the presence of a chiral bidentate titanium lewis acid catalyst .
Pharmacokinetics
It’s worth noting that similar compounds, such as ethanol, are rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
It’s known that thermal decomposition of the compound can lead to the release of irritating gases and vapors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Naphthyl)ethanol. For instance, adequate ventilation is recommended when handling the compound to avoid dust formation and inhalation .
properties
IUPAC Name |
1-naphthalen-2-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRKCRWZRKETCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthyl)ethanol | |
CAS RN |
7228-47-9 | |
Record name | 1-(2-Naphthyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7228-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methylnaphthalene-2-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7228-47-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-methylnaphthalene-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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